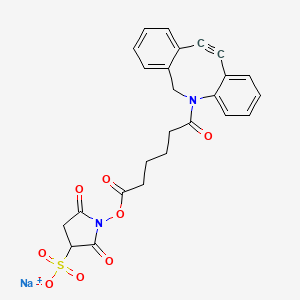

Éster de DBCO-Sulfo-NHS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DBCO-Sulfo-NHS ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through copper-free click chemistry.

Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

Industry: Utilized in the production of bioconjugates for various industrial applications.

Mecanismo De Acción

Target of Action

DBCO-Sulfo-NHS Ester primarily targets biomolecules containing primary amines . These primary amines are often found in proteins and peptides, making them the main targets for this compound .

Mode of Action

The compound contains an NHS ester moiety that readily reacts with primary amines on biomolecules . This reaction, known as acylation, is favored at near-neutral pH (6-9) and with concentrated protein solutions . The compound also contains a DBCO group that can undergo a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-Sulfo-NHS Ester is the strain-promoted alkyne-azide cycloaddition (SPAAC) . This pathway allows for the specific reaction of the DBCO group in the compound with azide-containing molecules .

Pharmacokinetics

The pharmacokinetics of DBCO-Sulfo-NHS Ester are largely determined by its chemical properties. As a water-soluble compound , it can be dissolved in aqueous buffers or dry water-miscible organic solvents such as DMSO or DMF before diluting in the final reaction buffer . The compound’s NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .

Result of Action

The result of the action of DBCO-Sulfo-NHS Ester is the formation of a stable urea linkage between the compound and the primary amine-containing biomolecule . This allows for the effective labeling of these biomolecules, which can be useful in various applications such as protein analysis, cell imaging, and material modification .

Action Environment

The action of DBCO-Sulfo-NHS Ester is influenced by several environmental factors. The reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) .

Análisis Bioquímico

Biochemical Properties

DBCO-Sulfo-NHS ester plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows DBCO-Sulfo-NHS ester to interact with a variety of enzymes, proteins, and other biomolecules, forming stable urea structures .

Cellular Effects

DBCO-Sulfo-NHS ester has a profound impact on various types of cells and cellular processes. It is used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with DBCO moiety in 100% aqueous buffers . This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of DBCO-Sulfo-NHS ester is quite specific. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DBCO-Sulfo-NHS ester can change over time. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, stock solutions should be prepared immediately before use . Reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C). Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of DBCO-Sulfo-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it is crucial to prepare stock solutions immediately before use and store them under an inert atmosphere .

Industrial Production Methods

Industrial production of DBCO-Sulfo-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pH, and concentration are closely monitored. The final product is purified using techniques like chromatography and crystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-Sulfo-NHS ester primarily undergoes acylation reactions with primary amines on biomolecules. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .

Common Reagents and Conditions

Reagents: Aqueous buffer or water-miscible organic solvents such as DMSO or DMF.

Conditions: The reaction is typically carried out at room temperature or on ice, with reaction times ranging from 30 minutes to several hours.

Major Products

The major product of the reaction between DBCO-Sulfo-NHS ester and primary amines is a conjugated biomolecule with a DBCO moiety. This product can further react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages .

Comparación Con Compuestos Similares

Similar Compounds

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-acid

- Dibenzocyclooctyne-amine

Uniqueness

DBCO-Sulfo-NHS ester is unique due to its water solubility and ability to perform copper-free click chemistry. This makes it particularly suitable for biological applications where copper ions could be toxic. Additionally, its sulfonated form enhances its solubility in aqueous buffers, making it more versatile for various experimental conditions .

Propiedades

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)